2-Amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Description
2-Amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a pyrano[3,2-b]pyran derivative characterized by a fused bicyclic scaffold. These compounds are typically synthesized via multicomponent reactions involving kojic acid, aldehydes, and malononitrile or cyanoacetate derivatives . The core structure features a hydroxymethyl group at position 6, a cyano group at position 3, and an 8-oxo moiety, contributing to hydrogen bonding and dipole interactions critical for biological activity .
Properties
IUPAC Name |
2-amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c15-5-8-11(10-2-1-3-19-10)13-12(21-14(8)16)9(18)4-7(6-17)20-13/h1-4,11,17H,6,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHJJJSUCMMJJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C14H10N2O5
- Molecular Weight : 286.243 g/mol
- IUPAC Name : 2-amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Key findings include:
- Antityrosinase Activity : A derivative of this compound demonstrated significant inhibition of tyrosinase, an enzyme involved in melanin production. The compound exhibited an IC50 value of 7.69 ± 1.99 μM, outperforming kojic acid (IC50 = 23.64 ± 2.56 μM) as a control agent .
- Anticancer Properties : The compound has shown promising anticancer activity against various cancer cell lines:
- Kinase Inhibition : The compound has been evaluated for its inhibitory effects on EGFR and VEGFR-2 kinases, which are crucial in cancer progression. It showed comparable inhibition to Sorafenib, a known anticancer drug, with IC50 values of 0.2162 ± 1.1 µM for EGFR and 0.2592 ± 1.5 µM for VEGFR-2 .
The mechanism by which this compound exerts its biological effects appears to involve:
- Enzyme Interaction : Molecular dynamics simulations revealed that the compound forms stable complexes with essential residues in the binding sites of target enzymes, facilitating competitive inhibition.
- Hydrogen Bonding and Hydrophobic Interactions : Critical interactions with conserved amino acids enhance binding affinity and specificity towards target proteins .
Case Study 1: Antityrosinase Activity
A study synthesized various derivatives of the compound and evaluated their antityrosinase activity using L-Dopa as a substrate. The most potent derivative exhibited an IC50 significantly lower than that of the reference compound, indicating its potential as a lead candidate for skin-whitening agents or treatments for hyperpigmentation disorders.
Case Study 2: Anticancer Efficacy
In vitro assays conducted on multiple cancer cell lines demonstrated that the compound selectively inhibited cancer cell proliferation while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies.
Research Findings Summary Table
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. In particular, studies have shown that the furan moiety contributes to enhanced activity against a range of bacterial strains. For instance, a study reported that compounds with similar structures demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics .
Anticancer Properties
The compound has been evaluated for its anticancer potential. A study focusing on pyrano[3,2-b]pyran derivatives found that modifications to the structure could lead to compounds with selective cytotoxicity against cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory properties. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This activity suggests its utility in treating conditions such as arthritis and other inflammatory disorders .
Organic Light Emitting Diodes (OLEDs)
The unique optical properties of this compound have led to its exploration in the field of organic electronics, particularly in OLED technology. The incorporation of furan derivatives into the polymer matrix has been shown to enhance the efficiency and stability of OLED devices, making them more viable for commercial applications .
Photovoltaic Cells
Research has also explored the use of this compound in organic photovoltaic cells. The electron-donating properties of the furan group can improve charge transport within the cell, potentially leading to higher energy conversion efficiencies .
Case Studies
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Physicochemical Properties
Substituents at the 4-position significantly influence melting points, solubility, and spectroscopic profiles:
Key Observations :
- Melting Points : Increase with bulky substituents (e.g., 6o vs. 6a) due to enhanced molecular packing .
- IR Spectra: Cyano (C≡N) and carbonyl (C=O) stretches are consistent across derivatives (~2190–2200 cm⁻¹ and ~1630–1677 cm⁻¹, respectively) .
Antityrosinase Activity
Benzyloxy-substituted derivatives (e.g., 6a, 6b) exhibit potent antityrosinase activity. Compound 6b showed stable binding to bovine tyrosinase (IC₅₀ = 1.2 µM), attributed to π-π stacking with histidine residues in the enzyme’s active site .
Anticancer Activity
Heterocyclic substituents enhance anticancer efficacy. For example:
Structure-Activity Relationships (SAR)
Substituent Position : Para-substituted benzyloxy groups (e.g., 6a) show better antityrosinase activity than meta-substituted analogs (e.g., 6f) .
Electron-Withdrawing Groups : Fluorine substitution (e.g., 6g) enhances binding affinity to tyrosinase by stabilizing charge-transfer interactions .
Heterocyclic Moieties : Imidazole and triazole substituents (e.g., 10b, 10c) improve anticancer activity by facilitating hydrogen bonding with cellular targets .
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-component reactions (MCRs) or stepwise protocols. Key steps include:
- Cyclocondensation of aldehydes, malononitrile, and furan derivatives under reflux in ethanol/water mixtures, often catalyzed by piperidine or acetic acid (yields: 63–84%) .
- Solvent optimization : Aqueous ethanol mixtures improve yield and purity by balancing solubility and reaction kinetics .
- Temperature control : Reflux conditions (80–100°C) are critical for achieving complete cyclization .
Q. How is structural characterization performed for this compound and its derivatives?
A combination of spectroscopic methods is used:
- IR spectroscopy : Identifies functional groups (e.g., –NH₂ at 3300–3197 cm⁻¹, C≡N at ~2200 cm⁻¹, and C=O at 1650–1667 cm⁻¹) .
- NMR spectroscopy : NMR confirms stereochemistry (e.g., pyran ring protons at δ 4.12–4.24 ppm) and substituent integration. NMR resolves carbonyl carbons (δ 168–169 ppm) and cyano groups (δ 119–120 ppm) .
- Mass spectrometry (ESI-QTOF) : Validates molecular weight (e.g., [M+H]⁺ at m/z 363.1090) .
Q. What biological activities have been reported, and what assays are used for evaluation?
- Anticancer activity : Derivatives induce apoptosis in multiple cell lines (e.g., IC₅₀ values <10 µM) via caspase-3 activation, assessed via MTT assays and flow cytometry .
- Enzyme inhibition : Tyrosinase inhibition (IC₅₀: 0.5–5 µM) is measured using spectrophotometric assays with L-DOPA as a substrate .
Advanced Research Questions
Q. How do substituents on the aryl group influence biological activity and synthetic yield?
Substituent effects are systematic:
- Electron-withdrawing groups (e.g., –Cl, –F) enhance tyrosinase inhibition by increasing electrophilicity at the active site .
- Bulkier groups (e.g., imidazolyl vs. triazolyl) improve anticancer potency but may reduce yield due to steric hindrance during cyclization (e.g., 75% yield for imidazolyl vs. 84% for triazolyl derivatives) .
- Methoxy groups improve solubility but require protection/deprotection steps during synthesis .
Q. What computational methods are used to study binding mechanisms?
- Molecular dynamics (MD) simulations : Predict interactions with tyrosinase or caspase-3, focusing on hydrogen bonding (e.g., hydroxymethyl group with His263 in tyrosinase) .
- Docking studies : Identify key residues (e.g., Asn260, Met280) for inhibitor design .
Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved?
- Variable-temperature NMR : Resolves dynamic effects (e.g., tautomerism in pyran rings) .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals in complex derivatives .
- X-ray crystallography : Provides definitive stereochemical assignments for ambiguous cases .
Q. What strategies address low regioselectivity in furan-containing derivatives?
- Lewis acid catalysts (e.g., ZnCl₂) direct electrophilic substitution to the furan 2-position .
- Microwave-assisted synthesis : Reduces side reactions by accelerating reaction kinetics .
Data Contradiction Analysis
Q. Why do reported yields vary for structurally similar derivatives?
Discrepancies arise from:
- Solvent polarity : Ethanol/water (3:1) vs. pure ethanol alters transition-state stabilization (yields differ by ~15%) .
- Catalyst loading : Excess piperidine (>10 mol%) can promote side reactions (e.g., hydrolysis of nitrile groups) .
Q. How to interpret conflicting bioactivity data across cell lines?
- Cell line heterogeneity : Variability in membrane permeability (e.g., P-glycoprotein expression) affects IC₅₀ values .
- Assay conditions : Serum concentration in media (e.g., 10% FBS vs. serum-free) modulates compound stability .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
